molecular formula C10H20N2O B8280594 2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine CAS No. 125104-40-7

2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine

Cat. No. B8280594
CAS RN: 125104-40-7
M. Wt: 184.28 g/mol
InChI Key: BDGJVEBHIAMPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

125104-40-7

Product Name

2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-(pyrrolidin-1-ylmethyl)piperidin-3-ol

InChI

InChI=1S/C10H20N2O/c13-10-4-3-5-11-9(10)8-12-6-1-2-7-12/h9-11,13H,1-8H2

InChI Key

BDGJVEBHIAMPHL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2C(CCCN2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C(C1NCCCC1O)N1CCCC1
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Synthesis routes and methods II

Procedure details

A mixture of 2-(pyrrolidinylmethyl)-3-pyridinol (21.0 g) and platinum oxide (1.0 g) in glacial acetic acid (120 ml) was hydrogenated a 70 psi and room temperature for 20 h. Further platinum oxide (1.0 g) was then added and hydrogenation continued at 70 psi for a further 24 h. The reaction mixture was filtered, the combined filtrates were concentrated in vacuo and the residue was dissolved in water (200 ml). This solution was acidified to pH1 with 5M hydrochloric acid before washing with dichloromethane (2×70 ml). The aqueous layer was then basified (pH14) with 5M aqueous sodium hydroxide before extracting with dichloromethane (3×70 ml). The combined extracts were washed with 2M aqueous sodium hydroxide (50 ml) and water (50 ml), dried and concentrated in vacuo to give an oil. This crude product was distilled at reduced pressure (Kughelrohr oven, 140°, 0.8 mm Hg) to give the title compound as a waxy solid, (6.17 g) m.p. 45°-50°.
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21 g
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1 g
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Synthesis routes and methods III

Procedure details

By reducing 5 g (0.025 moles) of 2-(pyrrolidin-1-yl)carbonyl-3-hydroxy piperidine, with 1.2 g (0.025 moles) of LiAlH4 in 100 ml of dry THF, using an alkaline work-up, 3 g of the title compound were obtained.
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2-(pyrrolidin-1-yl)carbonyl-3-hydroxy piperidine
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5 g
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100 mL
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